3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL
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Overview
Description
3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL is an organic compound with a complex structure that includes a methoxyphenyl group and a heptan-1-ol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL typically involves the reaction of 4-methoxybenzaldehyde with heptanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Base such as sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Hydroxyphenyl)ethenylidene]heptan-1-OL
- 3-[2-(4-Methylphenyl)ethenylidene]heptan-1-OL
- 3-[2-(4-Chlorophenyl)ethenylidene]heptan-1-OL
Uniqueness
3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
825627-99-4 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-14(12-13-17)6-7-15-8-10-16(18-2)11-9-15/h7-11,17H,3-5,12-13H2,1-2H3 |
InChI Key |
HUTNYQFDOLOXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=CC1=CC=C(C=C1)OC)CCO |
Origin of Product |
United States |
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